

Thermochemical Properties of Cyclononamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclononamine

Cat. No.: B15224075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **Cyclononamine**. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established methodologies for determining these properties. It serves as a foundational resource for researchers interested in the experimental determination or theoretical estimation of the thermochemical characteristics of **Cyclononamine** and related cyclic amines. The guide details the experimental protocols for measuring the standard enthalpy of formation, heat capacity, and entropy. Furthermore, it presents available physical property data for **Cyclononamine** and comparative thermochemical data for analogous cycloalkylamines to provide a valuable contextual framework.

Introduction

Cyclononamine ($C_9H_{19}N$) is a cyclic aliphatic amine with a nine-membered carbon ring. Understanding its thermochemical properties, such as the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p), is crucial for various applications in drug development and chemical process design. These properties govern the compound's stability, reactivity, and behavior under different temperature and pressure conditions.

To date, a comprehensive experimental dataset for the thermochemical properties of **Cyclononamine** is not available in the peer-reviewed scientific literature or major chemical databases. This guide, therefore, outlines the standard experimental techniques that would be employed to determine these essential parameters.

Physicochemical Properties of Cyclononamine

While extensive thermochemical data is lacking, some basic physicochemical properties for **Cyclononamine** have been reported. These are summarized in the table below.

Property	Value	Unit	Source
Molecular Formula	C ₉ H ₁₉ N	-	-
Molecular Weight	141.25	g/mol	[1]
Boiling Point	210.4	°C at 760 mmHg	[2]
Flash Point	74.2	°C	[2]
Density	0.844	g/cm ³	[2]
Vapor Pressure	0.193	mmHg at 25°C	[2]
Refractive Index	1.451	-	[2]

Experimental Determination of Thermochemical Properties

This section details the primary experimental methodologies for determining the standard enthalpy of formation, heat capacity, and entropy of a compound like **Cyclononamine**.

Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is most accurately determined using combustion calorimetry. This technique involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

- **Sample Preparation:** A precisely weighed sample of **Cyclononanamine** (typically in a gelatin capsule or on a sample holder) is placed in the bomb. A known length of fuse wire is positioned to ensure ignition.
- **Bomb Assembly:** The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, causing the temperature of the calorimeter and the surrounding water to rise.
- **Temperature Measurement:** The temperature change is monitored with high precision using a platinum resistance thermometer or a similar device.
- **Analysis of Products:** After combustion, the bomb is depressurized, and the liquid and gaseous products are analyzed to determine the extent of reaction and to correct for the formation of any side products, such as nitric acid from the nitrogen in the amine and residual nitrogen in the bomb.
- **Calculation:** The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

A generalized workflow for determining the standard enthalpy of formation via combustion calorimetry is depicted below.



[Click to download full resolution via product page](#)

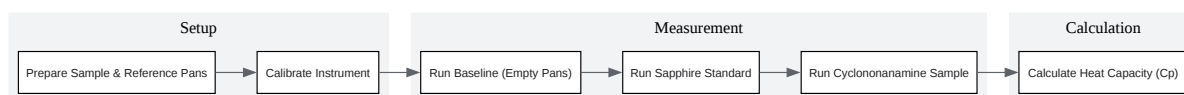
Workflow for Enthalpy of Formation Determination.

Heat Capacity (Cp)

The heat capacity of a liquid sample like **Cyclononanamine** is commonly measured using Differential Scanning Calorimetry (DSC).^{[2][3]}

- **Sample Preparation:** A small, accurately weighed sample of **Cyclononanamine** (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **DSC Measurement:** The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calibration:** The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.
- **Sapphire Standard:** A baseline measurement is performed with an empty pan, followed by a measurement with a sapphire standard, which has a well-characterized heat capacity.
- **Calculation:** The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.

The logical flow for a DSC experiment to determine heat capacity is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Workflow for Heat Capacity Determination using DSC.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from low-temperature heat capacity measurements down to near absolute zero. However, a common method for gaseous substances involves statistical mechanics calculations if the molecular structure and vibrational frequencies are known from spectroscopic data. For the liquid state, entropy can be determined from the enthalpy and Gibbs free energy of formation.

Thermochemical Data for Analogous Compounds

To provide a frame of reference, the following table presents thermochemical data for other cyclic amines. It is important to note that these values are not directly transferable to **Cyclononanamine** but can be useful for comparative purposes and for validating theoretical models.

Compound	Molecular Formula	$\Delta_f H^\circ(\text{gas})$ (kJ/mol)	Method	Reference
Cyclobutylamine	C ₄ H ₉ N	-1.7 ± 1.1	Ccb	Good, et al. (1975)
Cyclopentanamine	C ₅ H ₁₁ N	-54.86 ± 0.92	Ccb	Good, Messerly, et al. (1975)[4]
Cyclohexylamine	C ₆ H ₁₃ N	-88.3 ± 1.0	Ccb	Good (1970)

Ccb: Combustion Calorimetry

Signaling Pathways and Logical Relationships

A thorough search of the scientific literature did not reveal any established signaling pathways or specific logical relationships directly involving **Cyclononanamine** for visualization. Research in this area is likely still in its early stages.

Conclusion

While experimental thermochemical data for **Cyclononanamine** remains to be determined, this guide provides the necessary framework for researchers to approach this task. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry offer a clear path for the accurate measurement of the standard enthalpy of formation and heat capacity. The provided data for analogous compounds serves as a valuable benchmark for future experimental and computational studies. The continued investigation into the thermochemical properties of cyclic amines like **Cyclononanamine** will undoubtedly contribute to a deeper understanding of their chemical behavior and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mse.ucr.edu [mse.ucr.edu]
- 3. elib.dlr.de [elib.dlr.de]
- 4. Cyclopentanamine [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Properties of Cyclononanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15224075#thermochemical-properties-of-cyclononanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com